Épibatidine

Vue d'ensemble

Description

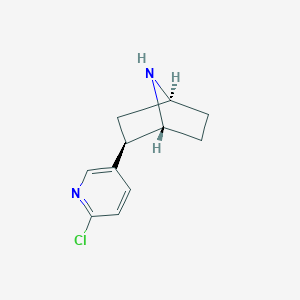

(2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane is a natural product found in Epipedobates anthonyi and Epipedobates tricolor with data available.

Applications De Recherche Scientifique

Agoniste du récepteur nicotinique de l'acétylcholine

L'épibatidine est un alcaloïde naturel qui agit sur les récepteurs nicotiniques de l'acétylcholine (nAChR) . Elle a une forte affinité pour le sous-type α4β2 des nAChR . Cette propriété en fait un outil précieux dans l'étude de ces récepteurs et de leur rôle dans diverses conditions de santé.

Recherche analgésique

L'épibatidine a été étudiée pour son utilisation potentielle comme analgésique . Sa capacité à se lier aux nAChR suggère qu'elle pourrait être utilisée pour moduler les signaux de la douleur. Cependant, sa forte toxicité a entravé son utilisation thérapeutique .

Développement d'analogues synthétiques

En raison de la forte toxicité de l'épibatidine, la recherche s'est concentrée sur le développement d'analogues synthétiques avec une meilleure fenêtre thérapeutique et une sélectivité améliorée . Ces analogues sont conçus pour conserver les propriétés bénéfiques de l'épibatidine tout en réduisant ses effets nocifs .

Études pharmacocinétiques

L'épibatidine et ses analogues synthétiques ont été étudiés pour leurs propriétés pharmacocinétiques . La littérature publiée montre une faible affinité et un manque de liaison de l'épibatidine et de ses analogues synthétiques aux protéines plasmatiques, indiquant leur disponibilité pour le métabolisme .

Études de la relation structure-activité

De nombreux rapports sont consacrés aux relations structure-activité pour obtenir de l'épibatidine et ses analogues optiquement actifs . Ces études aident à comprendre les effets pharmacologiques de l'épibatidine et de ses analogues

Mécanisme D'action

Target of Action

Epibatidine primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are involved in the transmission of painful sensations and in movement, among other functions . Specifically, Epibatidine has been found to interact with several subunits of the nAChRs, including alpha-2, alpha-3, alpha-4, alpha-7, beta-2, and beta-4 .

Mode of Action

Epibatidine binds to the nAChRs, acting as an agonist . This means it mimics the action of the natural ligand, acetylcholine, leading to the activation of these receptors . The activation of nAChRs by Epibatidine results in an influx of sodium and calcium ions into the cell, leading to depolarization and increased neuronal activity .

Biochemical Pathways

The primary biochemical pathway affected by Epibatidine is the cholinergic pathway , which involves the neurotransmitter acetylcholine and its receptors . By acting as an agonist at nAChRs, Epibatidine influences the signaling in this pathway, leading to increased neuronal activity .

Pharmacokinetics

It is known that epibatidine and its synthetic analogues show a low affinity and lack of binding to plasma proteins, indicating their availability for metabolism .

Result of Action

The activation of nAChRs by Epibatidine leads to increased neuronal activity . This can result in a range of effects, including numbness and, eventually, paralysis . The compound’s toxicity stems from its ability to cause respiratory arrest due to paralysis .

Action Environment

The action of Epibatidine can be influenced by various environmental factors. For instance, the compound is secreted by the Ecuadoran frog Epipedobates anthonyi and poison dart frogs from the Ameerega genus Instead, they obtain it through their diet and then sequester it on their skin .

Research into its synthetic analogues may pave the way for the development of new drugs with improved safety profiles .

Analyse Biochimique

Biochemical Properties

Epibatidine has high affinity for nicotinic receptors (Ki = 0.12 nM) but low affinity for opioid and other receptors (Ki > 3.0 microM) . It is a potent agonist at both neuronal and neuromuscular nicotinic receptors .

Cellular Effects

Epibatidine depolarizes rat isolated vagus nerve and contracts guinea pig ileum . It also contracts frog rectus abdominis muscle . In vivo, epibatidine demonstrates short-lived analgesic actions .

Molecular Mechanism

Epibatidine has two mechanisms of action: it can bind to either nicotinic acetylcholine receptors (nAChR) or muscarinic acetylcholine receptors (mAChR). Specifically, the analgesic property of epibatidine is believed to take place by its binding to the α4/β2 subtype of nicotinic receptors .

Temporal Effects in Laboratory Settings

In vivo, epibatidine demonstrated short-lived analgesic actions . Epibatidine, at 5 and 20 but not 60 min after dosing, also increased the latency to a nociceptive response in a hot-plate assay .

Dosage Effects in Animal Models

In research on mice, administration of doses greater than 5 μg/kg of epibatidine caused a dose-dependent paralyzing effect on the organism . Doses are lethal when the paralysis causes respiratory arrest .

Metabolic Pathways

Published literature shows a low affinity and lack of binding of epibatidine and its synthetic analogues to plasma proteins, indicating their availability for metabolism .

Transport and Distribution

A dose of 0.1 mg/kg epibatidine was administered intraperitoneally to C57BL/10J mice and the alkaloid concentration was monitored in plasma samples collected 10 min post-injection .

Subcellular Localization

Given its role as a potent agonist at both neuronal and neuromuscular nicotinic receptors , it is likely that Epibatidine is localized at the synapses where these receptors are found.

Propriétés

Numéro CAS |

140111-52-0 |

|---|---|

Formule moléculaire |

C11H13ClN2 |

Poids moléculaire |

208.69 g/mol |

Nom IUPAC |

(1R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane |

InChI |

InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9?,10+/m0/s1 |

Clé InChI |

NLPRAJRHRHZCQQ-DJBFQZMMSA-N |

SMILES |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |

SMILES isomérique |

C1C[C@@H]2C(C[C@H]1N2)C3=CN=C(C=C3)Cl |

SMILES canonique |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |

| 140111-52-0 | |

Pictogrammes |

Acute Toxic |

Synonymes |

(1R,2R,4S)-2-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane; 1R,2R,4S)-Epibatidine; (1R-exo)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane; Alkaloid 208/210 from Dendrobates; CMI 488; Epibatidine |

Origine du produit |

United States |

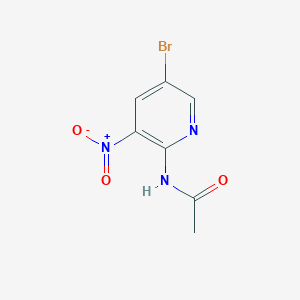

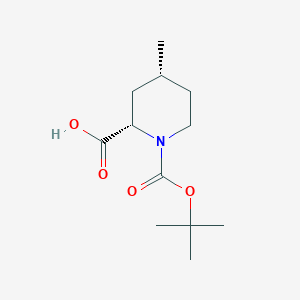

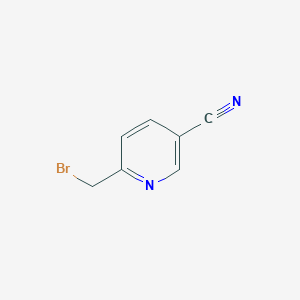

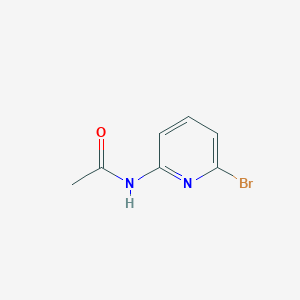

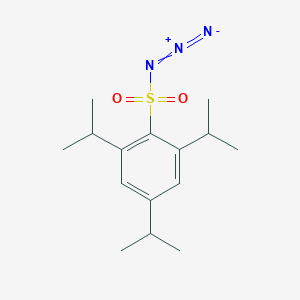

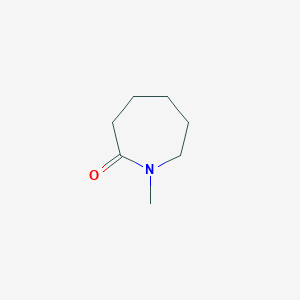

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)